molecular formula C20H25N3O2 B5491345 N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide

Cat. No.: B5491345
M. Wt: 339.4 g/mol
InChI Key: AOETYRYQKHHBRC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with methoxyphenyl group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxyphenyl group.

    Substitution with methylphenylmethyl group: The resulting intermediate is further reacted with 4-methylbenzyl chloride under similar conditions to introduce the methylphenylmethyl group.

    Formation of the carboxamide group: Finally, the compound is treated with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)piperazine-1-carboxamide
  • N-(4-methylphenyl)piperazine-1-carboxamide
  • 4-[(4-methylphenyl)methyl]piperazine-1-carboxamide

Uniqueness

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide is unique due to the presence of both methoxyphenyl and methylphenylmethyl groups, which may confer specific biological activities and properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-3-5-17(6-4-16)15-22-11-13-23(14-12-22)20(24)21-18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOETYRYQKHHBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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